An In-depth Technical Guide to 4-(3-Hydroxyphenyl)piperidine: Core Properties and Structure
An In-depth Technical Guide to 4-(3-Hydroxyphenyl)piperidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, and pharmacological relevance of 4-(3-Hydroxyphenyl)piperidine. This versatile heterocyclic compound serves as a crucial building block and key pharmacophore in the development of therapeutic agents, particularly those targeting the central nervous system.
Core Properties and Structural Data
4-(3-Hydroxyphenyl)piperidine, also known as 3-piperidin-4-ylphenol, is a bifunctional molecule featuring a basic secondary amine within a piperidine ring and an acidic phenolic hydroxyl group. These features govern its physicochemical behavior and its utility in medicinal chemistry.
Structural Identifiers
The unique structure of 4-(3-Hydroxyphenyl)piperidine is defined by several key identifiers used in chemical databases and research literature.
| Identifier | Value |
| CAS Number | 110878-71-2 |
| Molecular Formula | C₁₁H₁₅NO |
| SMILES | C1CNCCC1C2=CC(=CC=C2)O[1] |
| InChI Key | FINLIMGQGJZNRN-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for 4-(3-Hydroxyphenyl)piperidine.
| Property | Value | Notes |
| Molecular Weight | 177.25 g/mol [2] | |
| Melting Point | 142 °C[3] or 225 °C[2] | A notable discrepancy exists in the literature, which may be due to different polymorphic forms or measurement conditions. |
| Boiling Point | 236 °C[3] | At atmospheric pressure. |
| Density | 1.073 g/cm³[3] | |
| logP (Octanol/Water) | ~1.7 | This is a computationally predicted value. Experimental determination is recommended for confirmation. |
| pKa | Not Experimentally Determined | The molecule has two ionizable centers: the basic piperidine nitrogen (expected pKa ~10-11, similar to piperidine's 11.12[4][5]) and the acidic phenol group (expected pKa ~9-10). |
| Solubility | No Quantitative Data Available | The parent compound, piperidine, is highly soluble in water.[6] The presence of the lipophilic phenyl group and the polar hydroxyl group suggests moderate solubility in both aqueous and organic solvents. |
Pharmacological Significance and Signaling Pathways
The 4-(3-hydroxyphenyl)piperidine scaffold is a privileged structure in neuropharmacology, primarily recognized for its role in the development of opioid receptor antagonists.[7][8] Furthermore, structurally related analogs have shown high affinity for NMDA receptors, indicating a broader potential for this chemical motif.[9][10]
Opioid Receptor Antagonism
N-substituted derivatives of the 4-(3-hydroxyphenyl)piperidine core, particularly trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are a well-established class of pure opioid receptor antagonists.[7][11] Unlike traditional antagonists like naloxone, their activity is not dependent on the N-substituent, but rather on the core structure itself.[1] These compounds act as competitive antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.[12][13]
These receptors are G-protein coupled receptors (GPCRs). In their natural state, they are activated by endogenous opioids (e.g., endorphins), which triggers an intracellular signaling cascade, often leading to analgesia. An antagonist based on the 4-(3-hydroxyphenyl)piperidine scaffold binds to the receptor but does not activate it, thereby blocking the binding of endogenous agonists and preventing the downstream signal.[14]
NMDA Receptor Modulation
Research on related structures, such as N-substituted 4-(4-hydroxyphenyl)piperidines, has demonstrated potent and selective antagonist activity at the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[9][10][15] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. While the 3-hydroxy isomer has not been as extensively studied in this context, its structural similarity suggests it may be a valuable starting point for designing novel NMDA receptor modulators.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. Standard laboratory procedures for key parameters are detailed below.
Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.[4][16]
Methodology:
-
Sample Preparation: Ensure the 4-(3-Hydroxyphenyl)piperidine sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature. For an accurate measurement, cool the block to at least 20°C below the approximate melting point.
-
Measurement: Heat the block slowly, at a rate of 1-2°C per minute, when approaching the expected melting point.
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constants (pKa) by creating a titration curve of pH versus the volume of titrant added.[3][17][18]
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-(3-Hydroxyphenyl)piperidine in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration for Basic pKa (Piperidine): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Titration for Acidic pKa (Phenol): Titrate a separate sample solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence points.
-
Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the inflection points on the curve, often by using the first or second derivative of the plot.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (logP).[19][20][21][22]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. This pre-equilibration is crucial to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 4-(3-Hydroxyphenyl)piperidine in the aqueous buffer. The concentration should be high enough for accurate quantification but low enough to ensure complete solubility.
-
Partitioning: In a screw-cap tube, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]aqueous logP = log10(P)
References
- 1. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
